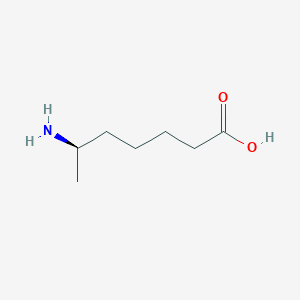
(6R)-6-aminoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-6-aminoheptanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols or Aldehydes: One common method for preparing carboxylic acids, including (6R)-6-aminoheptanoic acid, involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles to carboxylic acids.
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO₂) followed by protonation yields carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (6R)-6-aminoheptanoic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or substituted amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Acylation Reagents: Acyl chlorides, anhydrides.
Alkylation Reagents: Alkyl halides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary alcohols.
Substitution: Amides, substituted amines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (6R)-6-aminoheptanoic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.
Biology:
Protein Synthesis: As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function.
Metabolic Pathways: It plays a role in various metabolic pathways, contributing to the biosynthesis of other important biomolecules.
Medicine:
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Polymer Production: It is used in the production of polymers and resins, enhancing their mechanical properties and stability.
Agriculture: It can be used in the formulation of agrochemicals, improving crop yield and resistance to pests.
Mécanisme D'action
Molecular Targets and Pathways: (6R)-6-aminoheptanoic acid exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Aminocaproic Acid: Similar in structure but with a different chain length.
Aminocyclohexane Carboxylic Acid: Contains a cyclohexane ring instead of a linear chain.
Aminobutyric Acid: Shorter chain length and different functional groups.
Uniqueness: (6R)-6-aminoheptanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biological functions, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
14617-68-6 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
(6R)-6-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
NWMZFMZOYYFQKQ-ZCFIWIBFSA-N |
SMILES |
CC(CCCCC(=O)O)N |
SMILES isomérique |
C[C@H](CCCCC(=O)O)N |
SMILES canonique |
CC(CCCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















